m-Benzenedisulfonic acid, sodium salt
Description
Historical Perspectives on Aromatic Sulfonation and Disulfonation in Chemical Synthesis
The introduction of sulfonic acid groups onto an aromatic ring, known as aromatic sulfonation, is a fundamental electrophilic aromatic substitution reaction that dates back to the early 19th century. wikipedia.orgnumberanalytics.com Initially observed through the reaction of aromatic compounds with sulfuric acid, the process has undergone significant evolution. numberanalytics.com Historically, the reaction was often carried out by heating the aromatic compound with concentrated sulfuric acid (H₂SO₄). wikipedia.org
Over time, more potent sulfonating agents were introduced to improve reaction rates and yields. These include fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, and chlorosulfuric acid (ClSO₃H). numberanalytics.comgoogle.comgoogle.com The development of the Tyrer sulfonation process in 1917 represented a technological advancement, where benzene (B151609) vapor was passed through hot sulfuric acid to achieve a high yield of benzenesulfonic acid. wikipedia.org Another classic method, the Piria reaction discovered by Raffaele Piria in 1851, involves the reaction of nitrobenzene (B124822) with a metal bisulfite, resulting in a combined reduction of the nitro group and sulfonation. wikipedia.org
A key characteristic of aromatic sulfonation is its reversibility, a feature not common to other electrophilic aromatic substitutions like nitration. wikipedia.org Sulfonation occurs under concentrated acidic conditions, while the reverse reaction, desulfonation, is favored in hot, dilute aqueous acid. wikipedia.org This reversibility proved to be a valuable tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary protecting group to block a specific position on the aromatic ring, or as a directing group to influence the position of subsequent substitutions. wikipedia.org The progression from simple sulfonation to controlled disulfonation, yielding compounds like m-benzenedisulfonic acid, marked a significant step in the ability to create more complex and functionalized aromatic molecules for industrial use.
Significance of Disulfonated Aromatic Compounds in Organic Chemistry and Industrial Processes
Disulfonated aromatic compounds are a critical class of chemicals due to the profound impact the two sulfonic acid groups have on the properties of the parent aromatic molecule. The introduction of these highly polar groups dramatically increases water solubility, a property that is exploited in many applications.
In the realm of organic synthesis, aromatic sulfonic acids are valuable intermediates. google.com They are precursors in the production of a wide array of dyes and pharmaceuticals. wikipedia.orgijrar.org For instance, the synthesis of sulfa drugs often involves the sulfonation of anilines. wikipedia.org The vivid colors of many azo dyes, such as reds, oranges, and yellows, are a result of the extended π-delocalization in their molecular structure, and sulfonated aromatic compounds are often key components in their synthesis. wikipedia.org
Beyond their role as synthetic intermediates, disulfonated aromatics have direct applications in materials science. The sulfonation of polystyrene, for example, produces sodium polystyrene sulfonate, a widely used ion-exchange resin for applications like water softening. wikipedia.org Polymeric sulfonic acids, such as the sulfonic acid derivatives of polystyrene found in Dowex resins, also serve as acid catalysts in various chemical reactions. wikipedia.org The presence of two sulfonate groups can enhance the ion-exchange capacity or catalytic activity of these materials. Furthermore, these compounds are used as building blocks for creating advanced polymers with specific mechanical, thermal, and chemical properties. biomall.inijrar.org
Evolution of Academic and Industrial Research on m-Benzenedisulfonic Acid, Sodium Salt
Research and industrial interest in this compound, is a direct extension of the broader importance of sulfonated aromatics. The synthesis typically involves the sulfonation of benzene, which first yields benzenesulfonic acid. wikipedia.org Further sulfonation under more forcing conditions introduces a second sulfonic acid group. The orientation of this second substitution is governed by the directing effect of the first sulfonic acid group, which is a meta-director due to its electron-withdrawing nature. wikipedia.org The process can be driven using sulfur trioxide as the sulfonating agent, sometimes in the presence of the pre-formed sulfonated product to moderate the reaction. google.com The resulting disulfonic acid is then converted to its more stable and easily handled sodium salt by neutralization. wikipedia.orgchemicalbook.com
Academic and industrial research focuses on optimizing the synthesis of specific isomers like the meta-product and exploring its applications. It is utilized as an organic building block in chemical synthesis. biomall.in The compound's properties, such as its high solubility in water, make it suitable for use in aqueous-phase reactions or for imparting solubility to larger molecules. sigmaaldrich.com
Below is a table detailing some of the key chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | disodium (B8443419);benzene-1,3-disulfonate | nih.gov |
| Synonyms | Disodium 1,3-benzenedisulfonate, Sodium benzene-1,3-disulfonate | nih.govbiomall.in |
| CAS Number | 831-59-4 | nih.govsigmaaldrich.com |
| Molecular Formula | C₆H₄Na₂O₆S₂ | nih.gov |
| Molecular Weight | 282.20 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Off-white or tan hygroscopic granules/solid | nih.govsigmaaldrich.com |
| Solubility in Water | 663 g/L | sigmaaldrich.com |
| pH | 6.9 (500 g/L in H₂O at 20 °C) | sigmaaldrich.com |
The continued research into compounds like this compound, is driven by the need for specialized chemicals in various sectors, including the development of new materials, dyes, and as intermediates in complex organic syntheses.
Structure
3D Structure of Parent
Properties
CAS No. |
14306-50-4 |
|---|---|
Molecular Formula |
C6H6NaO6S2 |
Molecular Weight |
261.2 g/mol |
InChI |
InChI=1S/C6H6O6S2.Na/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12;/h1-4H,(H,7,8,9)(H,10,11,12); |
InChI Key |
RCEBZHWOAHATAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Related CAS |
831-59-4 |
Origin of Product |
United States |
Synthetic Methodologies for M Benzenedisulfonic Acid, Sodium Salt and Its Derivatives
Synthesis of 1,3-Benzenedisulfonic Acid through Sulfonation of Benzene (B151609)
The primary route to 1,3-benzenedisulfonic acid involves the direct sulfonation of benzene. This reaction is a cornerstone of industrial organic chemistry, yielding a product that serves as a precursor to a variety of other compounds. nih.gov The process is typically carried out in a stepwise manner, first producing benzenesulfonic acid, which is then further sulfonated to the disulfonic acid. google.com
Mechanistic Investigations of Benzene Disulfonation Reactions
The sulfonation of benzene is a classic example of an electrophilic aromatic substitution reaction. chemistrysteps.comnumberanalytics.com The electrophile in this reaction is sulfur trioxide (SO₃). numberanalytics.comlibretexts.org The reaction proceeds through the attack of the π-electrons of the benzene ring on the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. numberanalytics.com Subsequent deprotonation of this intermediate by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring and yields benzenesulfonic acid. youtube.com
The introduction of the second sulfonic acid group to form 1,3-benzenedisulfonic acid also follows an electrophilic aromatic substitution mechanism. The initial sulfonic acid group is a deactivating, meta-directing group. chemistrysteps.com This means that the second sulfonation occurs preferentially at the meta position. The reversibility of the sulfonation reaction is a key mechanistic feature. youtube.comlibretexts.org By manipulating the reaction conditions, such as temperature and the concentration of sulfuric acid, the position of the sulfonic acid group can be controlled, or the group can be removed entirely (desulfonation). youtube.com
Optimization of Sulfonating Agent Selection and Stoichiometry (e.g., Oleum (B3057394), Sulfuric Acid)
The choice and concentration of the sulfonating agent are critical for achieving high yields and purity of 1,3-benzenedisulfonic acid. Common sulfonating agents include concentrated sulfuric acid and fuming sulfuric acid (oleum), which is a solution of sulfur trioxide in sulfuric acid. chemistrysteps.comnumberanalytics.com
Sulfuric Acid: Concentrated sulfuric acid can be used for the initial monosulfonation of benzene. google.com However, to drive the reaction towards disulfonation, a significant excess of sulfuric acid is often required. google.com
Oleum (Fuming Sulfuric Acid): Oleum is a more potent sulfonating agent due to the higher concentration of the active electrophile, SO₃. chemistrysteps.comnumberanalytics.comlibretexts.org The use of oleum, particularly 65% fuming sulfuric acid, is common for the second sulfonation step to produce 1,3-benzenedisulfonic acid. google.com One process involves reacting benzene with concentrated sulfuric acid to form benzenesulfonic acid, which is then treated with 65% oleum. google.com
The stoichiometry of the reactants is also a crucial parameter. A molar ratio of approximately 2 to 2.5 moles of sulfur trioxide per mole of benzene is generally employed for the direct, one-stage production of 1,3-benzenedisulfonic acid. google.com
Impact of Reaction Parameters on Yield and Purity (e.g., Temperature, Pressure, Reaction Time)
The yield and purity of 1,3-benzenedisulfonic acid are highly dependent on the careful control of reaction parameters.
| Parameter | Effect on Reaction | Optimized Conditions |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products such as diphenylsulfones. google.comnumberanalytics.com For the disulfonation step, temperatures are typically elevated. | A two-stage process may involve an initial monosulfonation at a lower temperature (e.g., 100°C), followed by disulfonation at a higher temperature. chemicalbook.com A single-stage process using sulfur trioxide is often carried out at temperatures above 100°C, typically between 120°C and 140°C. google.com |
| Pressure | Vacuum distillation can be employed to remove water and excess sulfuric acid, driving the reaction to completion and aiding in the purification of the final product. google.com | A process has been described where water is removed by evaporation at reduced pressure (33 mbar) and 200°C, followed by disulfonation at a lower pressure (1.3 mbar) and higher temperature (210–235°C). chemicalbook.com |
| Reaction Time | Sufficient reaction time is necessary to ensure complete conversion to the disulfonated product. | In a two-stage process, the initial monosulfonation may take several hours. acs.org The subsequent disulfonation step can also require several hours to reach completion. acs.org A continuous process has been described with a reaction time of 48 hours. google.com |
One patented method for producing highly pure 1,3-benzenedisulfonic acid involves sulfonating benzene with 96% sulfuric acid at an initial temperature of 65°C, which is then raised to 80°C. The water of reaction is subsequently removed under vacuum at 200°C, and the final disulfonation is carried out under high vacuum at 210–235°C. chemicalbook.com Another approach describes a continuous process where sulfur trioxide is dissolved in the sulfonated reaction mixture at 100-160°C before reacting with benzene. google.com
Preparation of Substituted m-Benzenedisulfonic Acid, Sodium Salt Derivatives
The aromatic ring of m-benzenedisulfonic acid can be further functionalized to produce a variety of derivatives. Nitration and reactions involving diazotization are common methods for introducing new functional groups.
Nitration of m-Benzenedisulfonic Acid and Related Precursors
The nitration of benzenesulfonic acid, a precursor to the disulfonic acid, is an important reaction. The sulfonic acid group is a deactivating and meta-directing group, meaning that the incoming nitro group will predominantly add to the meta position. chegg.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com
The nitration of m-benzenedisulfonic acid itself can also be performed. In one described process, m-benzenedisulfonic acid is suspended in toluene, and after azeotropic removal of water, 90% nitric acid is added while maintaining the temperature at 35-40°C. google.com The sulfonic acid groups direct the incoming nitro group to the positions meta to both existing groups.
Functionalization via Diazotization and Nucleophilic Substitution Reactions (e.g., with SO2)
Diazotization provides a versatile route to a wide range of functionalized aromatic compounds. This process involves the reaction of a primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid. organic-chemistry.orgyoutube.com The resulting diazonium salt is a valuable intermediate that can undergo various nucleophilic substitution reactions. organic-chemistry.org
While direct diazotization of m-benzenedisulfonic acid is not the primary route due to the lack of an amino group, a related precursor, an aminobenzenesulfonic acid, can be diazotized. The resulting diazonium salt can then be subjected to nucleophilic substitution. For instance, in the Sandmeyer reaction, the diazonium group can be replaced by various nucleophiles, including halides and cyano groups, often using a copper(I) salt as a catalyst. youtube.com
A specific example of nucleophilic substitution on a diazonium salt involves the use of sulfur dioxide (SO₂). This reaction can be used to introduce a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. This functional group can then be further transformed, for example, by hydrolysis to the corresponding sulfonic acid or by reaction with ammonia (B1221849) to form a sulfonamide.
Oxidative Synthesis of Carboxylated Derivatives (e.g., 3,4-disulfobenzoic acid from 4-methyl-1,2-benzenedisulfonic acid)
The carboxylation of benzenedisulfonic acid derivatives is a critical transformation for producing precursors to more complex molecules. A prominent example of this is the synthesis of 3,4-disulfobenzoic acid through the oxidation of 4-methyl-1,2-benzenedisulfonic acid. This process leverages the reactivity of the methyl group attached to the aromatic ring.
The oxidation of alkyl side chains on an aromatic ring is a well-established synthetic route, often employing strong oxidizing agents. lumenlearning.comlibretexts.orgmasterorganicchemistry.com For the conversion of 4-methyl-1,2-benzenedisulfonic acid to 3,4-disulfobenzoic acid, potassium permanganate (B83412) (KMnO4) is a commonly utilized reagent. The reaction is typically carried out in an aqueous medium under heating. lumenlearning.com The presence of at least one hydrogen atom on the benzylic carbon (the carbon atom attached to the aromatic ring) is a prerequisite for this oxidation to proceed. lumenlearning.commasterorganicchemistry.com
The general reaction mechanism involves the attack of the permanganate ion on the benzylic C-H bond. researchgate.net Regardless of the length of the alkyl chain, the oxidation process cleaves the chain, converting the benzylic carbon into a carboxylic acid group. lumenlearning.comlibretexts.org The reaction conditions, such as temperature and concentration of the oxidizing agent, are crucial parameters that are optimized to maximize the yield of the desired carboxylated product while minimizing potential side reactions.
Table 1: General Conditions for Oxidative Synthesis of Benzoic Acid Derivatives from Alkylbenzenes
| Parameter | Condition | Rationale |
| Oxidizing Agent | Potassium Permanganate (KMnO4) | A strong and effective oxidizing agent for converting alkyl side chains to carboxylic acids. libretexts.org |
| Solvent | Water | Provides a suitable medium for the reaction and for dissolving the permanganate salt. lumenlearning.com |
| Temperature | Elevated (Heating) | Increases the reaction rate to achieve a practical conversion within a reasonable timeframe. lumenlearning.com |
| Substrate Prerequisite | Presence of a benzylic hydrogen | The C-H bond at the benzylic position is the site of initial attack by the oxidizing agent. masterorganicchemistry.com |
| pH | Can be acidic, neutral, or basic | The reactivity of KMnO4 is pH-dependent, and conditions are chosen to optimize the desired oxidation. researchgate.net |
This table presents generalized conditions based on established chemical principles for the oxidation of alkylbenzenes.
Advanced Purification and Isolation Techniques for m-Benzenedisulfonic Acid Salts
The purity of m-benzenedisulfonic acid salts is paramount for their successful application in various industrial processes, such as the synthesis of dyes and specialty chemicals. epa.govcymitquimica.com Consequently, sophisticated purification and isolation techniques have been developed to remove impurities, including inorganic salts and side-reaction byproducts.
Recrystallization Optimization from Aqueous and Mixed Solvent Systems
Recrystallization is a fundamental technique for purifying solid compounds. The process relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent mixture at varying temperatures. For this compound, which is highly soluble in water, aqueous systems are a primary choice for recrystallization. sigmaaldrich.com
Optimization of the recrystallization process involves several key factors. A common procedure includes dissolving the crude product in hot water, potentially with the addition of a decolorizing agent like activated carbon to remove colored impurities. The solution is then slowly cooled to induce crystallization of the purified product, while the impurities remain in the mother liquor. youtube.com The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, purer crystals. youtube.com The crystallized product is subsequently isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.
In some instances, mixed solvent systems are employed to enhance the purification efficiency. The selection of a co-solvent is based on its ability to modulate the solubility of the product and impurities. For highly polar compounds like benzenedisulfonates, mixtures of water with alcohols (e.g., methanol, ethanol) or other polar organic solvents can be effective. pitt.edu
Table 2: Parameters for Recrystallization Optimization
| Parameter | Objective | Typical Approach |
| Solvent Selection | Maximize solubility difference between product and impurities | Water is a common choice for sodium benzenedisulfonate; mixed solvents can be used for fine-tuning. sigmaaldrich.compitt.edu |
| Cooling Rate | Promote formation of pure, large crystals | Slow and controlled cooling is preferred over rapid chilling. youtube.com |
| Agitation | Ensure homogeneity and promote crystal growth | Stirring can influence crystal size and morphology. |
| Washing | Remove residual impurities from crystal surfaces | Use of a minimal amount of cold, pure solvent. |
| Drying | Remove residual solvent from the final product | Performed under controlled temperature and pressure to prevent decomposition. |
This table outlines key parameters that are adjusted to optimize the recrystallization process for solid compounds.
Application of Ion Exchange Chromatography for Impurity Removal
Ion exchange chromatography is a powerful technique for the purification of ionic compounds like this compound, particularly for removing inorganic salt impurities and other charged species. google.comacs.org The method utilizes a stationary phase, or resin, that has ionic functional groups which can reversibly bind ions from a solution.
For the purification of sodium m-benzenedisulfonate, a common strategy involves the use of a strongly acidic cation exchange resin. google.com In this process, an aqueous solution of the crude salt is passed through a column packed with the resin in its hydrogen (H+) form. The sodium ions (Na+) and other metallic cations present as impurities are exchanged for H+ ions on the resin. The effluent from the column contains the free m-benzenedisulfonic acid, effectively separated from the metallic salt impurities. This can be followed by neutralization to obtain the high-purity sodium salt.
In a more comprehensive approach, a two-step ion exchange process can be employed. google.com After the cation exchange step, the acidic solution can be passed through a basic anion exchange resin. This second step can remove anionic impurities, leading to a highly purified product. The selection of the appropriate ion exchange resin and the elution conditions are critical for achieving efficient separation.
Development of Methods for Enhancing Product Purity for Specific Applications
The required purity of this compound, can vary significantly depending on its intended use. For certain high-value applications, standard purification methods may be insufficient, necessitating the development of specialized techniques to meet stringent purity specifications.
For example, in the production of certain dyes or pharmaceutical intermediates, even trace amounts of specific impurities like sodium chloride can be detrimental. epa.govcymitquimica.com In such cases, methods have been developed that focus on minimizing the concentration of these specific contaminants. One patented process for preparing 3-sulfobenzoic acid, a related compound, emphasizes obtaining a product that is free of chloride, which is achieved through specific precipitation and washing protocols. google.com Another approach for reducing inorganic salt content in sulfonates involves an azeotropic dehydration step following neutralization, which helps in the separation of the desired organic salt from inorganic byproducts. google.com
The development of these specialized methods often involves a combination of techniques, including optimized reaction conditions to minimize byproduct formation, multi-step crystallization, and advanced chromatographic separations. Analytical methods are also crucial for detecting and quantifying trace impurities to ensure the final product meets the high-purity requirements of its specific application.
Reaction Mechanisms and Chemical Transformations of M Benzenedisulfonic Acid, Sodium Salt
Electrophilic Aromatic Substitution Reactions on the Disulfonated Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene and its derivatives. chemicalbook.com The general mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com However, the presence of substituents on the ring significantly influences both the rate of reaction and the position of the incoming electrophile. openstax.org
The introduction of a third substituent onto the m-benzenedisulfonate ring is a challenging process due to the strong deactivating effect of the two existing sulfonate groups. rsc.org When two deactivating groups are present, the ring is significantly less nucleophilic than benzene, leading to much slower reaction kinetics.
The regioselectivity of further substitution is determined by the directing effects of the two sulfonate groups. Sulfonate groups are meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves. youtube.com In a 1,3-disubstituted ring with two meta-directing groups, their influences are reinforcing. msu.edu Both groups direct an incoming electrophile to the C-5 position, which is meta to both substituents. The positions at C-4 and C-6 are ortho to one group and para to the other, while the C-2 position is ortho to both. Attack at these positions is electronically disfavored. Therefore, electrophilic substitution is predicted to occur primarily at the C-5 position.
However, in cases of competing directing influences (antagonistic or non-cooperative substitutions), the outcome can be more complex, often favoring the sterically least hindered position. msu.edulibretexts.org The existence of the compound 4-Formyl-1,3-benzenedisulfonic acid (also known as Benzaldehyde-2,4-disulfonic acid) demonstrates that functionalization at the C-4 position is possible. cymitquimica.commacsenlab.com This suggests that under certain conditions, substitution occurs at the position ortho to one sulfonate group and para to the other, despite it being an electronically deactivated site. The formylation reaction, which introduces a formyl group (-CHO), can be achieved through various methods, as shown in the table below.
Interactive Table: Common Aromatic Formylation Reactions
| Reaction Name | Formylating Agent(s) | Catalyst |
| Gattermann-Koch Reaction | Carbon monoxide (CO), Hydrochloric acid (HCl) | AlCl₃/CuCl |
| Gattermann Reaction | Hydrogen cyanide (HCN), HCl | Lewis Acid (e.g., AlCl₃) |
| Vilsmeier-Haack Reaction | Dimethylformamide (DMF), POCl₃ | None |
| Duff Reaction | Hexamethylenetetramine | Glyceroboric acid, H₂O |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃) | Strong Base (e.g., NaOH) |
Data sourced from reference wikipedia.org.
The kinetics of such reactions are expected to be very slow. For instance, studies on the nitration of benzenesulfonic acid show that the sulfonate group has a strong deactivating effect. rsc.org The presence of a second sulfonate group would further decrease the reaction rate, requiring harsh reaction conditions to overcome the high activation energy.
The sulfonate group (-SO₃⁻ or -SO₃H) is a powerful electron-withdrawing and deactivating group in the context of electrophilic aromatic substitution. openstax.org This deactivation stems from the strong inductive effect of the sulfur atom, which is bonded to three highly electronegative oxygen atoms. This creates a partial positive charge on the sulfur atom, which in turn withdraws electron density from the benzene ring through the sigma bond.
Resonance effects also contribute to this deactivation. Resonance structures can be drawn that show the delocalization of electron density from the ring onto the sulfonate group, creating positive charges at the ortho and para positions of the ring. youtube.com This reduction in electron density makes the aromatic ring less attractive to incoming electrophiles. youtube.com
With two sulfonate groups present, as in m-benzenedisulfonic acid, this deactivating effect is amplified. The ring's nucleophilicity is severely diminished, making it significantly less reactive than benzene towards electrophiles. msu.edu Consequently, forcing further electrophilic substitution requires more potent electrophiles and more extreme reaction conditions (e.g., higher temperatures or stronger acid catalysts) compared to benzene or monosubstituted benzenes. youtube.com
Desulfonation Reactions and Reversibility of Sulfonation
A distinctive characteristic of aromatic sulfonation is its reversibility. byjus.com While the introduction of a sulfonate group onto a benzene ring is achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄), the reverse reaction, known as desulfonation, can be accomplished by heating the arylsulfonic acid in the presence of dilute aqueous acid. masterorganicchemistry.com
The reaction is governed by the principles of chemical equilibrium. The mechanism for desulfonation is the microscopic reverse of sulfonation. It begins with the protonation of the aromatic ring, typically at the carbon atom bearing the sulfonate group (ipso-protonation). This is followed by the departure of sulfur trioxide (SO₃), a good leaving group, which regenerates the aromatic ring. The SO₃ then reacts with the water present in the dilute acid to form sulfuric acid.
Sulfonation: Benzene + SO₃/H₂SO₄ ⇌ Benzenesulfonic acid + H₂O
Desulfonation: Benzenesulfonic acid + H₂O (in dilute H⁺, with heat) → Benzene + H₂SO₄
This reversibility makes the sulfonate group useful as a "blocking group" in organic synthesis. A specific position on an aromatic ring can be temporarily blocked by sulfonation to direct other substituents to desired positions. The sulfonate group can then be removed via desulfonation to yield the final product. libretexts.org
Complexation Chemistry and Chelating Behavior of Disulfonate Ligands
The oxygen atoms of the sulfonate groups in m-benzenedisulfonate possess lone pairs of electrons, allowing them to function as Lewis bases and coordinate to metal ions. rsc.org This opens up a rich field of complexation chemistry where the disulfonate can act as a ligand.
Ligands that bind to a central metal ion are classified by their denticity, which is the number of donor atoms they use to bond to the metal. bham.ac.uk A ligand with multiple donor atoms can bind to a single metal ion to form a ring structure in a process called chelation. wikipedia.org Such ligands are called chelating agents.
The m-benzenedisulfonate anion has the potential to act as a bidentate ligand, using oxygen atoms from each of the two sulfonate groups to bind to a metal center. Whether it forms a stable chelate ring depends on the size of the metal ion and the geometric constraints of the ligand. The meta-disposition of the sulfonate groups may result in a large and potentially strained chelate ring.
Alternatively, the disulfonate ligand can act as a bridging ligand, where each sulfonate group coordinates to a different metal ion, leading to the formation of coordination polymers or extended network structures. rsc.org Studies on the related compound Tiron (4,5-dihydroxy-1,3-benzenedisulfonate) show that the sulfonate groups are effective at coordinating with metal ions like Co(II) and Ba(II), exhibiting various coordination modes. rsc.org Similarly, studies on para-benzenedisulfonate have shown the formation of complexes with zinc and copper where the sulfonate groups are coordinated to the metal centers. rsc.org Ligands containing both phosphine (B1218219) and sulfonate groups have also been shown to be superb ligands for metal-catalyzed reactions. nih.gov The stability of the resulting metal complexes can be quantified by their stability constants (log K or log β), which are determined potentiometrically or spectrophotometrically. scispace.comresearchgate.net
The formation and structure of metal complexes with disulfonate ligands are investigated using a variety of spectroscopic and analytical techniques. These methods provide insight into the coordination mode, the geometry of the complex, and the nature of the metal-ligand bonding.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups involved in coordination. When a sulfonate group coordinates to a metal ion, the frequencies of the S=O and C-S stretching vibrations in the IR spectrum will shift compared to the free ligand. This shift provides direct evidence of metal-ligand bond formation. mdpi.comresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals, UV-Vis spectroscopy can provide information about the electronic structure and coordination geometry. The d-d electronic transitions observed are characteristic of the metal ion's environment (e.g., octahedral or tetrahedral). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for diamagnetic complexes. Changes in the chemical shifts of the aromatic protons and carbons upon complexation can reveal information about how the ligand is bound to the metal. researchgate.net
Studies on metal complexes of Tiron, a dihydroxy-benzenedisulfonate, have revealed several coordination modes for the sulfonate groups, as summarized in the table below.
Interactive Table: Coordination Modes of Tiron Ligand in Metal Complexes
| Metal Ion | Ligand Moiety | Coordination Mode | Description |
| Co(II) | Sulfonate Group | μ¹–η¹:η¹ | One sulfonate oxygen coordinates to one Co(II) ion. |
| Co(II) | Phenolic Groups | Chelating | The two adjacent phenolic oxygen atoms chelate to a single Co(II) ion. |
| Ba(II) | Sulfonate Group | η²–μ² | Two oxygen atoms of one sulfonate group bridge two different Ba(II) ions. |
| Ba(II) | Phenolic Group | μ²-bridging | One phenolic oxygen atom bridges two Ba(II) ions. |
Data sourced from reference rsc.org.
These mechanistic studies are crucial for understanding the factors that govern complex formation and for designing new materials with specific structural and reactive properties. scispace.com
Pathways of Oxidation and Reduction Reactions Involving the Sulfonate Groups
The chemical transformations of m-benzenedisulfonic acid, sodium salt are largely dictated by the reactivity of the aromatic ring and the attached sulfonate groups. The sulfonate group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and influences its oxidation and reduction pathways.
Oxidation Reactions:
The sulfonate group itself is generally resistant to oxidation. However, the aromatic ring can be oxidized under harsh conditions. Electrochemical oxidation of benzene and its derivatives, for instance at a lead dioxide electrode, can lead to the cleavage of the aromatic ring, forming products such as maleic acid and ultimately carbon dioxide. dtic.mildtic.mil The presence of the sulfonate groups makes the benzene ring more electron-deficient and thus more resistant to oxidation compared to unsubstituted benzene.
A study on the oxidation of alkyl sulfates and sulfonates by the sulfate (B86663) radical (SO₄•⁻) indicated that the sulfonate group (–SO₃⁻) has a strong deactivating effect on the molecule due to its electron-withdrawing nature. acs.org Hydrogen abstraction is a likely dominant pathway in such oxidations. acs.org Another study reported the spontaneous oxidation of aromatic sulfones to sulfonic acids in microdroplets, suggesting a mechanism involving a water radical cation as the oxidant. acs.org
Reduction Reactions:
The reduction of aryl sulfonates can proceed through several pathways, often requiring specific catalysts.
Reduction to Hydrocarbons: Aryl sulfonates can be reduced to the corresponding hydrocarbons. For example, palladium-catalyzed reduction can achieve this transformation. acs.org Another method utilizes a system composed of copper(II) chloride dihydrate, lithium, and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) to efficiently reduce alkyl and vinyl sulfonates. organic-chemistry.org
Reduction to Disulfides: Under certain conditions, sulfonic acids and their derivatives can be reduced to disulfides. This has been achieved using iodide in the presence of boron halides. acs.org
Electrochemical Reduction: The electrochemical reduction of related compounds, such as o-bis(phenylsulfonyl)benzene derivatives, has been studied. The process typically involves the initial formation of a radical anion, which then fragments. rsc.org
Desulfonation:
A key reaction of aryl sulfonic acids is desulfonation, which is the reverse of sulfonation. wikipedia.org This reaction involves the hydrolysis of the aryl sulfonic acid to regenerate the arene and produce sulfuric acid. wikipedia.org The reaction is typically carried out by heating the sulfonic acid in aqueous acid. wikipedia.orgyoutube.comyoutube.com
The mechanism of desulfonation is an electrophilic aromatic substitution where a proton acts as the electrophile. youtube.comyoutube.com The reaction is reversible, and the position of the equilibrium is dependent on the reaction conditions. Concentrated sulfuric acid favors sulfonation, while dilute sulfuric acid favors desulfonation. youtube.com For m-benzenedisulfonic acid, the removal of the sulfonate groups would regenerate benzene. This reversibility is exploited in organic synthesis, where the sulfonic acid group can be used as a directing group and then subsequently removed. wikipedia.org
Table 2: Summary of Key Reactions of the Sulfonate Group in Aryl Sulfonates
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Desulfonation | Dilute H₂SO₄, heat | Arene, H₂SO₄ | wikipedia.orgwikipedia.orgyoutube.comyoutube.com |
| Reduction to Hydrocarbon | Pd catalyst or CuCl₂/Li/DTBB | Hydrocarbon | acs.orgorganic-chemistry.org |
| Reduction to Disulfide | Iodide, Boron halides | Disulfide | acs.org |
Spectroscopic and Structural Characterization Studies of M Benzenedisulfonic Acid, Sodium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of m-Benzenedisulfonic acid, sodium salt, recorded in deuterium (B1214612) oxide (D₂O), the aromatic protons exhibit distinct signals in the downfield region, which is characteristic of protons attached to an electron-deficient benzene (B151609) ring. The two sulfonate groups (-SO₃⁻) are strong electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at higher chemical shifts.
The spectrum typically displays a complex splitting pattern due to spin-spin coupling between the non-equivalent protons on the benzene ring. The proton at the C2 position, situated between the two sulfonate groups, is the most deshielded and appears as a singlet or a finely split triplet at the lowest field. The protons at the C4 and C6 positions are equivalent and appear as a doublet of doublets, as do the proton at the C5 position.
Specific chemical shift assignments from a spectrum recorded at 90 MHz in D₂O are as follows: a signal at approximately 8.22 ppm is assigned to the proton at the C2 position, a signal at 8.00 ppm corresponds to the protons at C4 and C6, and a signal at 7.72 ppm is attributed to the proton at C5. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the m-disubstituted ring, four distinct signals are expected for the six carbon atoms. The carbons directly attached to the electron-withdrawing sulfonate groups (C1 and C3) are significantly deshielded and appear at the lowest field. The other aromatic carbons (C2, C4, C5, and C6) resonate at higher fields. While specific, publicly available high-resolution ¹³C NMR data with full assignments is limited, spectra for this compound are available in spectral databases. nih.gov
Table 1: ¹H NMR Chemical Shift Data for this compound in D₂O
| Position | Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.22 | t |
| H-4/H-6 | ~8.00 | dd |
| H-5 | ~7.72 | t |
Infrared (FTIR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, typically acquired using a KBr-pellet technique, shows characteristic absorption bands for the sulfonate groups and the benzene ring. nih.gov
Key vibrational modes observed in the spectrum include:
S=O Stretching: Strong, characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group (-SO₃⁻) typically appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.
S-O Stretching: The S-O single bond stretching vibration is usually observed in the 800-700 cm⁻¹ range.
Aromatic C-H Stretching: These vibrations are typically seen as weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the meta-substituted benzene ring appear in the 900-690 cm⁻¹ range, and their specific positions can help confirm the substitution pattern.
The presence of these distinct bands in the IR spectrum confirms the key structural features of the molecule, namely the benzene ring and the sulfonate functional groups. nih.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Solution-Phase Analysis and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The benzene ring in this compound acts as a chromophore.
In an aqueous solution, the UV spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. Typically, aromatic compounds exhibit a strong absorption band (the E-band) below 200 nm and a weaker, more structured band (the B-band) between 230 and 270 nm. The sulfonate groups, being auxochromes, can cause a slight shift (bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted benzene. For the related compound sodium benzenesulfonate (B1194179), absorption maxima are observed at 257 nm, 263 nm, and 269 nm. nih.gov Similar fine structure is anticipated for the disodium (B8443419) salt, reflecting the vibrational levels associated with the electronic transitions of the benzene ring.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.
For this compound, high-resolution mass spectrometry can determine its exact mass with high precision. The calculated monoisotopic mass of the disodium salt is 281.92446875 Da. nih.gov In a typical mass spectrum, the molecular ion peak corresponding to the intact molecule may be observed. However, due to the ionic nature of the salt, techniques like Electrospray Ionization (ESI) are often employed.
In ESI-MS, one might observe peaks corresponding to the singly charged anion [C₆H₄(SO₃)₂Na]⁻ or the doubly charged anion [C₆H₄(SO₃)₂]²⁻. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would likely show the loss of SO₃ (80 Da) or NaSO₃ (103 Da) as characteristic fragmentation pathways, helping to confirm the structure of the molecule.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₆H₄Na₂O₆S₂ | nih.gov |
| Molecular Weight | 282.20 g/mol | sigmaaldrich.com |
| Monoisotopic Mass | 281.92446875 Da | nih.gov |
X-ray Diffraction and Crystallography for Solid-State Structure Determination and Crystal Packing
X-ray diffraction (XRD) and crystallography are the most definitive methods for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.
Such an analysis would reveal the geometry of the benzene ring and the tetrahedral arrangement around the sulfur atoms of the sulfonate groups. Furthermore, it would provide invaluable information about the crystal packing, including the coordination environment around the sodium ions and the nature of the intermolecular interactions, such as ion-dipole interactions and potential hydrogen bonding involving residual water molecules if the crystal is a hydrate. While general physical properties like its solid, granular form are known, specific crystallographic data from single-crystal X-ray diffraction studies are not widely reported in public databases. fishersci.com
Advanced Applications in Materials Science and Industrial Chemistry
Utilization in Dye Synthesis and Colorant Technology
The structural backbone of m-benzenedisulfonic acid makes it a relevant molecule in the synthesis and application of colorants, particularly within the textile industry.
The synthesis of many commercial dyes relies on the use of chemical intermediates, which are precursor molecules that are converted into the final dye product. sciencemadness.org Azo dyes, which constitute the largest class of synthetic colorants, are produced through a diazotization-coupling reaction. nih.gov This process involves reacting a primary aromatic amine with a nitrite (B80452) source to form a diazonium salt, which is then coupled with an electron-rich component like a phenol (B47542) or another aniline. nih.gov
Aromatic sulfonic acids and their salts are crucial components in this field. While direct citation for m-benzenedisulfonic acid, sodium salt as an azo intermediate is specialized, its hydroxylated derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid, disodium (B8443419) salt, is noted for its use in the synthesis of azo dyes. cymitquimica.com The presence of sulfonate groups on the benzene (B151609) ring is a common strategy in dye chemistry to enhance the water solubility of the final dye molecule, which is essential for application in aqueous dyeing processes. The manufacturing process for 1,3-benzene-disulfonic acid itself is well-established, often involving the sulfonation of benzene in the presence of a sodium salt to direct the synthesis. google.com
Leveling agents are critical chemical auxiliaries in the dyeing industry that ensure the uniform distribution and absorption of dye onto a substrate, such as textile fibers. fineotex.com These agents control the dye uptake rate, preventing blotches and streaks and resulting in an even, level coloration. fineotex.comavcochem.org The mechanism often involves the agent temporarily competing with the dye for sites on the fiber or forming a complex with the dye to moderate its substantivity. fineotex.com
The chemical classes typically used as leveling agents include surfactants and polymers, with anionic surfactants being particularly common. fineotex.comgoogle.com This category includes various sulfonated organic compounds, such as alkylbenzenesulfonates and sodium polystyrenesulfonate. google.com These agents work by enhancing dye migration and overcoming differences in fiber affinity, which is especially important in high-temperature dyeing of synthetic fibers like polyester. avcochem.org While specific research detailing this compound as a primary leveling agent is not prominent, compounds of its structural class (aromatic sulfonates) are fundamental to the formulation of these dyeing assistants. google.com
| Leveling Agent Composition Examples google.com |
| Sodium lauryl glyceryl ether sulfonate |
| Sodium α-hydroxyalkanesulfonate |
| Sodium salt of styrene/maleic acid copolymer |
| Sodium polystyrenesulfonate |
| Sodium N-laurylalanine |
| Sodium L-dodecylbenzenesulfonate |
Reagent Applications in Analytical Chemistry
The use of organic compounds as reagents is foundational to many methods in analytical chemistry, particularly for detecting and quantifying specific ions or molecules.
A review of scientific literature did not identify specific applications of this compound as a colorimetric reagent or indicator. However, its derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt, commonly known as Tiron, is a well-documented and widely used colorimetric reagent. mpbio.comsigmaaldrich.comthermofisher.comchemimpex.com Tiron forms stable, colored complexes with various metal ions, making it an effective reagent for their spectrophotometric determination. chemimpex.com
Table 2: Metals Detected by the Derivative Tiron
| Metal Ion | Application | Reference |
|---|---|---|
| Iron (Fe) | Colorimetric Reagent | mpbio.comsigmaaldrich.com |
| Titanium (Ti) | Colorimetric Reagent | mpbio.comsigmaaldrich.com |
| Molybdenum (Mo) | Colorimetric Reagent | mpbio.comsigmaaldrich.com |
No direct methodologies were found that utilize this compound as the primary reagent for the analytical determination of other species. The applications in this area are dominated by its hydroxylated derivative, Tiron, as noted in the previous section. mpbio.comchemimpex.com Conversely, analytical methods exist for the determination of benzenesulfonate (B1194179) itself, often as a counter-ion in pharmaceutical products like Amlodipine Besylate, using techniques such as ion chromatography. thermofisher.comrjptonline.org These methods, however, analyze for the compound rather than using it as a reagent.
Corrosion Inhibition Studies for Metallic Substrates
Corrosion inhibitors are substances added in small concentrations to an environment to reduce the rate of corrosion of a metal. These inhibitors often function by adsorbing onto the metal surface and forming a protective film. Despite the presence of sulfonate groups, which can interact with metal surfaces, a search of technical and scientific databases did not yield any studies investigating the use of this compound as a corrosion inhibitor for metallic substrates. Research in this area tends to focus on other organic molecules containing heteroatoms like nitrogen, sulfur (in different functionalities), and oxygen. scirp.org
Mechanisms of Surface Adsorption and Protective Film Formation
While specific studies on this compound as a primary corrosion inhibitor are not extensively detailed in available literature, the mechanism of action for related aromatic sulfonate compounds is well-understood and provides a strong model. The effectiveness of such organic inhibitors is rooted in their ability to adsorb onto a metal's surface, forming a protective film that isolates the metal from the corrosive environment.
The adsorption process is typically facilitated by the molecular structure of the compound. For aromatic sulfonates, this involves:
Electrostatic Interaction: The negatively charged sulfonate groups (-SO₃⁻) can be attracted to positively charged sites on the metal surface, which often form in the initial stages of corrosion.
Pi-Electron Bonding: The π-electrons of the benzene ring can interact with the vacant d-orbitals of the metal atoms, creating a more stable and comprehensive bond.
Film Formation: Once adsorbed, the organic molecules orient themselves on the surface, creating a physical barrier. The hydrophobic benzene rings can repel water and other corrosive agents, while the strong ionic and covalent interactions ensure the film's integrity.
This adsorption can be classified as either physisorption (physical adsorption), involving weaker electrostatic forces, or chemisorption (chemical adsorption), which involves the formation of stronger coordinate or covalent bonds. The nature of the adsorption, often described by models like the Langmuir isotherm, dictates the stability and effectiveness of the protective layer. nih.govrsc.org In acidic environments, these inhibitors can influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, acting as mixed-type inhibitors. nih.govresearchgate.net The formation of this protective film effectively blocks the active sites on the metal where corrosion would otherwise occur. nih.gov
Performance Evaluation in Diverse Corrosive Environments
The performance of sulfonate-based inhibitors is evaluated under various conditions to determine their effectiveness. Although specific performance data for this compound is limited, studies on analogous compounds like sodium dodecyl benzene sulfonate (SDBS) provide insight into their behavior in corrosive media, such as hydrochloric acid (HCl) solutions.
Research on SDBS shows that inhibition efficiency generally increases with the concentration of the inhibitor up to a critical point, but decreases with rising temperature. researchgate.net The inhibitor functions by adsorbing onto the metal surface, a process that fits well with the Frumkin adsorption isotherm model. researchgate.net Such surfactants tend to act predominantly as cathodic inhibitors, slowing down the hydrogen evolution reaction in acidic corrosion. researchgate.net
The evaluation typically involves electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), alongside gravimetric (weight loss) measurements. researchgate.net These techniques quantify the reduction in corrosion rate and provide information about the protective film's resistance.
Table 1: Representative Corrosion Inhibition Data for a Sulfonate Inhibitor (SDBS on Aluminum in 1.0 M HCl) (Data is illustrative of performance evaluation for this class of compounds)
| Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| Low | 10 | Moderate |
| High | 10 | High |
| High | 60 | Decreased from 10°C |
This table demonstrates the typical trend where efficiency increases with concentration but decreases with temperature, as observed in studies on related sulfonate inhibitors. researchgate.net
Dispersant Functionality in Colloidal Suspensions and Ceramic Processing
The molecular structure of benzenedisulfonic acid derivatives makes them effective dispersants, particularly for inorganic particles in aqueous systems. Their ability to prevent particle agglomeration is crucial in processes like ceramic manufacturing and the formulation of specialized inks.
A closely related compound, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (also known as Tiron), has been studied for its effectiveness in dispersing cuprous oxide (Cu₂O) particles in aqueous suspensions. researchgate.net The primary challenge in such systems is achieving a uniform dispersion of the oxide particles. researchgate.net The addition of a benzenedisulfonic acid derivative serves to stabilize the suspension.
The stabilization mechanism is attributed to the strong interaction between the dispersant molecule and the metal oxide surface. researchgate.net For Tiron and Cu₂O, this involves an inner-sphere complexation mechanism . researchgate.netua.pt The hydroxyl (-OH) and sulfonate (-SO₃Na) groups on the benzene ring act as anchoring points, adsorbing onto the surface of the Cu₂O particles. This adsorption imparts a negative surface charge to the particles, leading to electrostatic repulsion between them. This repulsion overcomes the attractive van der Waals forces that would otherwise cause the particles to agglomerate, resulting in a stable, well-dispersed suspension. researchgate.netua.pt
The effectiveness of a dispersant is quantified through rheological and electrophoretic measurements. Rheology characterizes the flow behavior of the suspension, while electrophoresis measures the surface charge and mobility of the dispersed particles.
In studies of Cu₂O suspensions, the addition of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt dramatically reduces the viscosity. researchgate.net For instance, a suspension with a high solids loading (73 wt.%) had a viscosity of 152.5 Pa·s without a dispersant. With the addition of the dispersant, the viscosity dropped significantly to a range between 5.4 and 21.0 Pa·s. researchgate.netua.pt
Electrophoretic measurements confirmed the change in surface charge. The adsorption of the organic molecule induced a significant negative shift in the zeta potential of the Cu₂O particles across a wide pH range (4 to 10), confirming the electrostatic stabilization mechanism. researchgate.netua.pt
Table 2: Effect of a Benzenedisulfonate Derivative on Cu₂O Suspension Viscosity
| Condition | Solids Loading (wt.%) | Viscosity (Pa·s) |
| Without Dispersant | 73 | 152.5 ± 7.3 |
| With Dispersant | 73 | 5.4 - 21.0 |
Source: Data from studies on 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt. researchgate.netua.pt
Table 3: Electrophoretic Shift in Cu₂O Suspensions with a Benzenedisulfonate Derivative
| Measurement | pH Range | Observation |
| Zeta Potential | 4 - 10 | Absolute downshift of 8–25 mV |
| Isoelectric Point | 4 - 10 | Not observed (particles remain negatively charged) |
Source: Data from studies on 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt. researchgate.netua.pt
Intermediate in the Production of Specialty Chemicals and Polymers
m-Benzenedisulfonic acid and its sodium salt are vital precursors in the chemical industry, most notably in the production of resorcinol (B1680541), a key component in manufacturing adhesives, resins, and specialty polymers. lookchem.comgoogle.com
The classical and historically significant method for synthesizing resorcinol is the alkaline fusion of disodium m-benzenedisulfonate. lookchem.comsciencemadness.org This industrial process involves several key steps:
Disulfonation of Benzene: Benzene is first sulfonated using sulfuric acid (H₂SO₄) and then treated with oleum (B3057394) (sulfuric acid containing excess sulfur trioxide, SO₃) at elevated temperatures (80-160°C) to produce m-benzenedisulfonic acid. lookchem.com
Neutralization: The resulting acid is neutralized, typically with an alkali like sodium hydroxide (B78521) (NaOH) or by using mother liquor from the fusion step, to form the disodium m-benzenedisulfonate salt. lookchem.comgoogle.com
Alkali Fusion: The disodium salt is fused with a large excess of solid sodium hydroxide at high temperatures, generally around 300-320°C. lookchem.comsciencemadness.org In this reaction, the sulfonate groups are substituted by hydroxyl groups, forming the disodium salt of resorcinol.
Acidification and Purification: The fusion melt is dissolved in water and neutralized with an acid, such as sulfuric acid, to liberate the free resorcinol from its salt. lookchem.com The crude resorcinol is then recovered from the aqueous solution, often by extraction, and purified through vacuum distillation. lookchem.com
This pathway can achieve a selectivity of up to 82% based on the initial benzene. lookchem.com While other methods for producing resorcinol now exist, the sulfonate fusion process remains a historically important and established route. lookchem.com
Synthesis of Surfactants and Polymer Monomers
While this compound is itself an anionic hydrotrope—a compound that enhances the solubility of hydrophobic substances in aqueous solutions, similar to surfactants—its primary role in this context is often as a chemical intermediate or a component in the synthesis of specialized polymers.
The compound serves as a precursor in various chemical syntheses. For instance, after its formation through the sulfonation of benzene and subsequent neutralization, disodium benzene disulfonate can be used in a caustic soda fusion process to produce other valuable chemicals like disodium resorcinate. google.com In a different application, it can be used as a catalyst and a sulfone depressant during the sulfonation of benzene to improve the efficiency and purity of the resulting benzene disulfonic acid. google.com A patent for a process to produce m-benzenedisulfonic acid notes the use of its sodium salt as an inhibitor to reduce the generation of byproducts. google.com
In the realm of polymer science, the creation of sulfonated polymers is crucial for developing materials with specific ion-exchange properties, particularly for applications like proton exchange membranes (PEMs) in fuel cells. A prominent example of such a polymer is Sulfonated Poly(ether ether ketone) (SPEEK). While SPEEK is not synthesized using this compound as a monomer, its production method through post-polymerization sulfonation illustrates a key strategy for creating advanced sulfonated materials. nih.gov In this process, the pre-existing PEEK polymer is reacted with concentrated sulfuric acid, which introduces sulfonic acid (-SO₃H) groups directly onto the polymer's aromatic backbone. nih.govnih.gov The degree of sulfonation (DS), which dictates the material's properties, can be precisely controlled by adjusting reaction parameters like time and temperature. nih.gov
An alternative to post-polymerization modification is the polymerization of already functionalized monomers, a strategy that can offer better control over the final polymer structure. nih.gov Although direct use of this compound as a monomer is not widely documented, the synthesis of other sulfonated polymers from sulfonated monomers, such as the polymerization of sodium 4-styrenesulfonate, is a well-established method. nih.gov
| Reaction Temperature (°C) | Reaction Time (hours) | Resulting Degree of Sulfonation (DS) (%) | Reference |
|---|---|---|---|
| 60 | < 1 (with ultrasonication) | 70.3 | nih.gov |
| 40 | 2 | Not Specified | nih.gov |
| 50 | 3 | Not Specified | nih.gov |
| 60 | 5 | Not Specified | nih.gov |
| 70 | 6 | Not Specified | nih.gov |
Integration in Advanced Manufacturing Processes
The application of specialized chemicals is critical in high-precision manufacturing, including the fabrication of semiconductors and the production of crystalline materials for structural biology.
Proton beam writing is a direct-write lithographic technique that employs a focused beam of high-energy protons to create micro- and nanostructures. nus.edu.sgiaea.org The process typically involves scanning the proton beam across a resist material, such as polymethyl methacrylate (B99206) (PMMA), which is then chemically developed to reveal the patterned structure. nus.edu.sgiaea.org An alternative approach involves using the proton beam to directly damage a semiconductor material like silicon. iaea.org This ion-induced damage alters the local resistivity of the silicon, which in turn controls the rate of subsequent electrochemical etching in a solution like hydrofluoric acid, allowing for the fabrication of three-dimensional structures. iaea.org
The etching of compound semiconductors like Gallium Arsenide (GaAs) is a critical step in manufacturing various electronic and photonic devices. nih.gov This is commonly achieved using wet chemical etchants, which are often acidic or basic solutions. nih.gov For instance, mixtures of sulfuric acid, hydrogen peroxide, and water are used to isotropically etch GaAs. umd.edu Other processes, such as the epitaxial lift-off (ELO) technique, use etchants like hydrofluoric acid, which can result in the formation of an elemental arsenic layer on the GaAs surface that must be subsequently managed. researchgate.net
Despite the use of various chemical agents in these advanced manufacturing processes, a direct role for this compound in either proton beam writing or the specific etching of gallium arsenide is not documented in the reviewed scientific and patent literature.
The determination of the three-dimensional structure of biological macromolecules like proteins and nucleic acids by X-ray crystallography is fundamentally dependent on the ability to grow high-quality crystals. This process relies on bringing the macromolecule out of solution in a controlled manner, a step that is typically induced by chemical precipitants.
Salts are one of the most common classes of precipitating agents. While inorganic salts like ammonium (B1175870) sulfate (B86663) and sodium chloride have been used historically, research has shown that organic salts can be particularly effective. A comprehensive study comparing the efficacy of various salts found that sodium malonate was significantly more successful at crystallizing a wide range of macromolecules than many other common precipitants. hamptonresearch.com This highlights the potential of neutralized organic acids as a valuable, and perhaps underutilized, class of crystallization reagents. hamptonresearch.com
The ideal precipitant should have high solubility in water to create the necessary conditions for crystallization. sigmaaldrich.com this compound possesses this characteristic, with a reported solubility of 663 g/L in water at 20°C. sigmaaldrich.com This property would make it a plausible candidate for use in crystallization screens. However, a review of the components of major commercial crystallization screening kits, such as those provided by Hampton Research, did not show the inclusion of this compound. hamptonresearch.comhamptonresearch.com While its use is not currently widespread or documented in these standard screens, the proven success of other organic salts like sodium malonate suggests that related compounds could be effective tools for macromolecular crystallization.
| Salt Reagent | Number of Macromolecules Crystallized (out of 23) |
|---|---|
| Sodium Malonate | 19 |
| Ammonium Sulfate | 11 |
| Sodium Acetate | 11 |
| Sodium Formate | 11 |
| Sodium Potassium Phosphate | Not Specified |
| Sodium Chloride | Not Specified |
Environmental Chemistry Research and Ecological Considerations
Environmental Fate and Transport of m-Benzenedisulfonic Acid, Sodium Salt in Aquatic and Terrestrial Systems
The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, its high water solubility (663 g/L at 20°C) is a key factor governing its behavior in aquatic and terrestrial systems. fishersci.ca
Persistence and Degradation Pathways (e.g., Biodegradation, Photodegradation)
The persistence of this compound in the environment is influenced by its susceptibility to degradation processes such as biodegradation and photodegradation.
Biodegradation: Some sulfonated aromatic compounds can be utilized by certain microorganisms as a sole carbon source. For instance, Pseudomonas testosteroni H-8 can utilize sodium benzenesulfonate (B1194179), a related compound, for growth, provided the medium is well-buffered. nih.gov While specific studies on the biodegradation of this compound are not widely available, information on related compounds suggests that microbial degradation is a possible, albeit potentially slow, pathway. The structure of benzenesulfonic acid derivatives can influence their biodegradability. eaht.org
Photodegradation: Photocatalytic degradation is a potential pathway for the breakdown of benzenesulfonic acid derivatives. Studies on 3-nitrobenzenesulfonic acid have shown that it can be degraded in aqueous suspensions of titanium dioxide (TiO2) under UV radiation. researchgate.net The efficiency of this process can be influenced by factors such as catalyst loading and the presence of other substances in the water. researchgate.net While direct data on the photodegradation of this compound is limited, these findings on similar compounds suggest it may be susceptible to this degradation route.
Sorption and Mobility in Soil and Sediment
The movement of this compound through soil and sediment is largely dictated by sorption processes. As an anionic compound, its interaction with soil and sediment particles, which are often negatively charged, is expected to be limited, leading to high mobility.
Research on linear alkylbenzene sulfonates, a class of compounds to which this compound is related, indicates that sorption is a key process affecting their environmental fate and transport. researchgate.net The sorption of these compounds can be influenced by the type of soil or sediment. For example, sodium dodecylbenzene (B1670861) sulfonate (SDBS) shows significant sorption to montmorillonite (B579905) clay saturated with calcium ions (Ca2+), primarily due to precipitation. researchgate.net However, little sorption is observed with sodium-saturated montmorillonite. researchgate.net The presence of other salts, like sodium chloride (NaCl), can enhance the sorption of SDBS on Ca2+-montmorillonite. researchgate.net These findings suggest that the mobility of this compound in the environment will be dependent on the specific mineralogy and ion content of the soil and sediment.
Role in Water Remediation Technologies
The chemical properties of this compound and its derivatives lend them to applications in water treatment and remediation.
Application as a Chelating Agent for Metal Removal from Aqueous Waste Streams
Certain derivatives of this compound are effective chelating agents, capable of binding to metal ions to form stable, water-soluble complexes. nih.gov This property is valuable for removing heavy metals from wastewater. For example, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt (Tiron) is a known chelator used in analytical chemistry to determine the concentration of metal ions and in water treatment to remove heavy metals and other contaminants. chemimpex.comnih.gov The ability to form these complexes helps in the sequestration and subsequent removal of toxic metals from polluted water sources. chemimpex.com
Adsorption Behavior onto Various Sorbent Materials (e.g., Activated Carbon Composites)
Activated carbon is a widely used adsorbent for removing organic pollutants from water. mdpi.com The effectiveness of activated carbon in removing sulfonated aromatic compounds has been demonstrated in various studies. For instance, the adsorption capacity of activated carbon for sodium dodecylbenzenesulfonate (SDBS) is very high, and the process is largely driven by dispersive interactions between the pollutant and the carbon surface. nih.gov
The adsorption process can be influenced by several factors:
pH: The adsorption of SDBS is not significantly affected by the pH of the solution, indicating that electrostatic interactions may not be the primary mechanism. nih.gov
Ionic Strength: The presence of electrolytes like NaCl can enhance the adsorption of SDBS, increasing both the rate and the capacity of adsorption. nih.gov
Co-contaminants: The presence of other ions can affect the adsorption capacity. For example, Cu2+ and Fe3+ ions have been shown to have a greater inhibitory effect on the adsorption of methylene (B1212753) blue onto coal-based activated carbon compared to other ions. mdpi.com
Adsorption Capacities of Activated Carbon for Various Pollutants
| Pollutant | Adsorbent | Maximum Adsorption Capacity (mg/g) | Conditions | Source |
|---|---|---|---|---|
| Sodium Dodecylbenzenesulfonate (SDBS) | Activated Carbons | 260-470 | Varies with carbon surface area | nih.gov |
| Methylene Blue (MB) | Shell-Activated Carbon (SAC) | 199.22 | pH = 11, T = 298 K | mdpi.com |
| Ofloxacin (OFL) | Shell-Activated Carbon (SAC) | 102.62 | pH = 7, T = 318 K | mdpi.com |
| Metamizole Sodium | Powdered Activated Carbon (PAC) | 185.19 | Simulated gastric fluid (pH 1.2) | researchgate.net |
| Metamizole Sodium | Powdered Activated Carbon (PAC) | 161.29 | Simulated intestinal fluid (pH 7.5) | researchgate.net |
Ecological Exposure Assessment and Environmental Effects on Non-Human Organisms
The presence of compounds like benzoic acid, a related organic acid, in surface water can impact aquatic ecosystems. eaht.org At high concentrations, it can disrupt microbial communities that are essential for nutrient cycling. eaht.org It can also have synergistic effects with other pollutants, potentially affecting the growth and reproduction of algae, which are fundamental to aquatic food webs. eaht.org
Absorbed sulfonates are generally distributed quickly within living systems and are also readily excreted. nih.gov They have been shown to bind to proteins. nih.gov While comprehensive studies on the long-term ecological effects of this compound are needed, the available information on similar compounds suggests that its potential impacts on aquatic life warrant further investigation.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of m-benzenedisulfonic acid, sodium salt. These calculations can provide detailed information about molecular orbitals, charge distribution, and electrostatic potential.
The electronic structure of the m-benzenedisulfonate anion is characterized by a delocalized π-system in the benzene (B151609) ring, which is significantly influenced by the two electron-withdrawing sulfonate (-SO₃⁻) groups. These groups, being deactivating and meta-directing in electrophilic aromatic substitution, withdraw electron density from the aromatic ring, which can be quantified through Mulliken or Natural Bond Orbital (NBO) population analysis. The oxygen atoms of the sulfonate groups are regions of high negative charge, making them susceptible to interaction with cations like sodium (Na⁺).
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For the m-benzenedisulfonate anion, the HOMO is typically associated with the π-orbitals of the benzene ring, while the LUMO is often a π* anti-bonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. DFT calculations on similar aromatic compounds have shown that strong electron-withdrawing substituents tend to lower the energies of both the HOMO and LUMO. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of m-Benzenedisulfonate Anion This table presents illustrative data based on general principles of quantum chemistry for aromatic sulfonates, as specific literature values for m-benzenedisulfonate are not readily available.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | ~10-12 D | Reflects the overall polarity of the molecule. |
| NBO Charge on Sulfonate Oxygen | -0.8 to -0.9 e | Highlights the localization of negative charge and sites for cation interaction. |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
In an aqueous environment, the sodium cations and the sulfonate groups of the m-benzenedisulfonate anion will be extensively hydrated. MD simulations on similar sulfonated aromatic compounds, such as linear alkylbenzene sulfonates and sulfonated polystyrene, have shown that water molecules form distinct hydration shells around the charged groups. nih.govrutgers.edu The sodium ions, in turn, will be surrounded by a shell of water molecules, but can also interact directly with the sulfonate groups, forming contact ion pairs, or be separated by one or more water molecules, forming solvent-separated ion pairs.
A key phenomenon that can be studied with MD simulations is counter-ion condensation. Due to the high charge density of the two sulfonate groups on the benzene ring, sodium cations are expected to accumulate in the vicinity of the anion to a greater extent than predicted by bulk concentration. This has been observed in simulations of other polyelectrolytes and multi-charged ions.
The interactions governing the solution-phase behavior are a combination of:
Ion-dipole interactions: between the Na⁺ cations and sulfonate groups with polar water molecules.
Electrostatic interactions: strong attraction between the negatively charged sulfonate groups and the positively charged sodium cations.
Hydrogen bonding: between the sulfonate oxygen atoms and the hydrogen atoms of water molecules.
Hydrophobic interactions: involving the aromatic ring, which may lead to aggregation at higher concentrations.
MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. For instance, the Na⁺-S RDF would reveal the average distances and coordination numbers of sodium ions around the sulfur atoms of the sulfonate groups.
Table 2: Expected Intermolecular Interaction Distances from MD Simulations This table provides expected values based on simulations of analogous sulfonated systems.
| Interaction Pair | Expected Peak in RDF (Å) | Interpretation |
|---|---|---|
| Na⁺ - O(sulfonate) | ~2.3 - 2.6 | Represents direct contact ion pairing between the sodium ion and sulfonate oxygen. |
| S - O(water) | ~3.5 - 3.8 | Indicates the first hydration shell of water molecules around the sulfonate group. |
| Ring C - O(water) | ~3.4 - 3.7 | Shows the hydration of the hydrophobic aromatic ring. |
Reaction Mechanism Modeling and Transition State Analysis of Sulfonation Reactions
The synthesis of m-benzenedisulfonic acid typically involves the disulfonation of benzene. Computational chemistry, particularly through the calculation of potential energy surfaces and the identification of transition states, can provide a detailed understanding of this reaction mechanism.
The sulfonation of benzene is an electrophilic aromatic substitution reaction. Computational studies have shown that the electrophile is likely sulfur trioxide (SO₃), and that the reaction may be catalyzed by sulfuric acid. The mechanism for the first sulfonation involves the attack of the benzene π-system on SO₃ to form a σ-complex (also known as an arenium ion or Wheland intermediate). This intermediate then loses a proton to restore aromaticity, yielding benzenesulfonic acid.
For the second sulfonation, the existing sulfonic acid group on the ring directs the incoming electrophile. The sulfonic acid group is a deactivating, meta-directing group. Computational studies can rationalize this by examining the stability of the σ-complex intermediates for ortho, meta, and para attack. The positive charge in the σ-complex is destabilized when the attack is at the ortho or para positions due to the electron-withdrawing nature of the sulfonic acid group. The meta-position avoids this direct destabilization, making it the preferred site of the second sulfonation.
Transition state analysis allows for the determination of the activation energy barriers for each step of the reaction. These calculations can confirm that the formation of the σ-complex is the rate-determining step. Furthermore, computational models can explore the role of the solvent and the specific nature of the sulfonating agent (e.g., fuming sulfuric acid).
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its characterization.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.govmdpi.com The predicted spectra can be compared with experimental data to confirm the molecular structure. For m-benzenedisulfonate, the symmetry of the molecule would lead to specific patterns in the NMR spectra. The aromatic protons would show a characteristic splitting pattern, and the carbon atoms would have distinct chemical shifts depending on their position relative to the sulfonate groups.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum chemical methods. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the S=O stretching, S-C stretching, and various aromatic C-H and C-C vibrations.
Table 3: Computationally Predictable Spectroscopic Data for m-Benzenedisulfonate This table illustrates the types of data that can be generated through computational spectroscopy.
| Spectroscopic Technique | Predictable Parameter | Expected Features for m-Benzenedisulfonate |
|---|---|---|
| ¹³C NMR | Chemical Shifts (ppm) | Four distinct signals for the aromatic carbons due to symmetry. Carbons attached to sulfonate groups would be significantly downfield. |
| ¹H NMR | Chemical Shifts (ppm) and Coupling Constants (Hz) | Three distinct signals for the aromatic protons with characteristic meta and para couplings. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Strong absorptions for symmetric and asymmetric SO₂ stretching modes (~1030-1060 cm⁻¹ and ~1170-1200 cm⁻¹), and C-S stretching (~700-780 cm⁻¹). |
Computational Approaches for Understanding Adsorption Mechanisms on Surfaces
The interaction of this compound with various surfaces is relevant in applications such as catalysis, water treatment, and as a component in industrial formulations. Computational methods, including DFT and MD simulations, can be employed to understand the adsorption mechanisms at a molecular level.
The adsorption behavior is dictated by the nature of the surface (e.g., metal, metal oxide, polymer) and the properties of the m-benzenedisulfonate anion and its sodium counter-ion.
On Metal Surfaces: Adsorption on metal surfaces can occur through interactions between the π-system of the benzene ring and the metal d-orbitals. The orientation of the molecule on the surface (e.g., flat-lying or tilted) can be determined by minimizing the adsorption energy.
On Polymeric or Organic Surfaces: Adsorption on nonpolar surfaces would be driven by hydrophobic interactions between the benzene ring and the surface. On polar or charged polymers, electrostatic interactions and hydrogen bonding involving the sulfonate groups would be the primary driving forces.
Computational studies can calculate the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. By analyzing the optimized geometry of the adsorbed molecule and the changes in electronic structure upon adsorption, the specific nature of the bonding (e.g., covalent, ionic, hydrogen bonding, van der Waals) can be elucidated. rsc.org
Future Research Directions and Emerging Areas
Development of Sustainable and Green Chemistry Approaches for Synthesis
The traditional synthesis of benzenedisulfonic acids often involves harsh reagents like fuming sulfuric acid (oleum) or sulfur trioxide in concentrated sulfuric acid, which present significant environmental and handling challenges. wikipedia.orgjove.comresearchgate.net Future research is intensely focused on developing greener, more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. amazonaws.comresearchgate.net
Key areas of investigation include:
Novel Catalytic Systems: The use of solid acid catalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) (MSN-SO₃H), offers a recyclable and efficient alternative to homogeneous acid catalysts for sulfonation reactions. acs.org
Ionic Liquids: Brønsted acidic ionic liquids, like 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), are being explored as both catalysts and solvents. organic-chemistry.orgorganic-chemistry.org These allow for sulfonation under milder, aqueous conditions and can often be regenerated and reused, significantly improving the process's environmental footprint. organic-chemistry.org
Alternative Sulfonating Agents: Research into sulfur dioxide surrogates, such as the combination of halides and thiourea (B124793) dioxide under air, presents a sustainable and mild one-step strategy for synthesizing aryl sulfonic acids. researchgate.netrsc.org
Process Intensification: Gas-phase sulfonation, using gaseous sulfur trioxide, is a promising continuous process that can replace fuming sulfuric acid, thereby eliminating a large amount of high-concentration waste acid. google.com This method also allows for the use of sodium m-benzenedisulfonate itself as an inhibitor, which reduces the generation of sodium sulfate (B86663) as a solid waste byproduct. google.com
Exploration of Novel Chemical Transformations and Derivatizations for Advanced Applications
The two sulfonate groups on the benzene (B151609) ring of m-benzenedisulfonic acid offer reactive sites for a variety of chemical transformations, opening pathways to new molecules with tailored properties. Future research will focus on moving beyond its traditional uses, such as in the production of resorcinol (B1680541), to create advanced materials and functional molecules. google.com
The sulfonic acid group, while generally stable, can be converted into other functional groups. wikipedia.org For instance, treatment with reagents like thionyl chloride can produce sulfonyl chlorides, which are versatile intermediates for synthesizing sulfonamides and sulfonate esters. wikipedia.org This derivatization is a key area for future exploration.
Research directions include:
Synthesis of Novel Polymers: Using the disodium (B8443419) salt as a monomer or a functionalizing agent to create ion-exchange resins, specialty polymers, and polyelectrolytes with specific thermal and mechanical properties.
Development of Brønsted Acid Catalysts: Chiral derivatives of benzenedisulfonimides have been synthesized and shown to be effective Brønsted acid catalysts in asymmetric reactions like the Strecker reaction. rsc.org Further derivatization of the m-benzenedisulfonic acid backbone could yield a new class of powerful and selective catalysts.
Functional Dyes and Pigments: The sulfonate groups enhance water solubility, a desirable trait for many dyes. wikipedia.org Derivatizing the aromatic ring with chromophoric groups could lead to new, highly soluble, and stable colorants for various applications.
Blocking Group Strategies: The reversibility of the sulfonation reaction is a powerful tool in organic synthesis. wikipedia.orgyoutube.comopenochem.org The sulfonate group can be used as a "blocking group" to direct other substituents to specific positions on an aromatic ring before being removed, a strategy that could be further refined for complex molecule synthesis. masterorganicchemistry.com
Integration into Nanotechnology and the Design of Functional Materials
The unique properties of m-benzenedisulfonic acid and its derivatives, particularly their charge and ability to coordinate with metal ions, make them attractive building blocks for nanotechnology and materials science.
Emerging research areas are:
Metal-Organic Frameworks (MOFs): Researchers have used isomers like para-benzene disulfonic acid and its halogenated derivatives to synthesize novel MOFs with interesting structural and thermal properties. rsc.org The specific geometry of the meta-substituted isomer offers a different angle for coordination, which could lead to MOFs with unique pore structures and functionalities, suitable for gas storage, separation, or catalysis.
Nanoparticle Stabilization: The sulfonate groups can act as capping agents to stabilize nanoparticles in aqueous solutions, preventing aggregation and controlling particle size. This is crucial for applications in catalysis, bio-imaging, and drug delivery.
Functional Surfaces: The ability to introduce two charged groups onto a surface via m-benzenedisulfonic acid modification can be used to alter surface properties like wettability, adhesion, and biocompatibility. This could be applied to membranes, sensors, and biomedical implants.
Deeper Understanding of Environmental Behavior and Novel Remediation Strategies
As with many synthetic aromatic compounds, understanding the environmental fate and developing effective remediation strategies for sulfonated aromatics is critical. nih.gov The presence of sulfonate groups can make these compounds resistant to biodegradation. researchgate.net
Future research will need to address:
Biodegradation Pathways: While some microorganisms can degrade simpler aromatic sulfonates, the process is often slow, and the presence of multiple sulfonate groups can inhibit microbial growth. researchgate.netresearchgate.net Detailed studies are needed to identify specific microbial consortia and enzymatic pathways capable of cleaving the carbon-sulfur bond and mineralizing the aromatic ring. Research has shown that desulfonation is a key step, which can be dependent on the number and position of the sulfonate groups. oup.com
Advanced Oxidation Processes (AOPs): Investigating AOPs, such as ozonation or Fenton-like reactions, for the degradation of m-benzenedisulfonic acid in wastewater could provide an effective treatment method.
Phytoremediation: The potential of using plants to absorb and metabolize sulfonated aromatic pollutants from contaminated soil and water is a promising green remediation strategy that warrants further investigation. nih.gov
Toxicity of Intermediates: A comprehensive understanding of the degradation process must include the identification and toxicological assessment of any intermediate breakdown products to ensure a complete and safe remediation. rsc.org For example, studies on dodecyl benzene sulfonate (DBS) revealed novel intermediate products during its biodegradation. rsc.org
Exploration of New Catalytic Roles and Reaction Environments for m-Benzenedisulfonic Acid, Sodium Salt and its Derivatives
The inherent acidity of the sulfonic acid groups (in their protonated form) and the structural scaffold of the molecule provide opportunities for new catalytic applications.
Future research is poised to explore:
Heterogeneous Catalysis: Immobilizing m-benzenedisulfonic acid or its derivatives onto solid supports (e.g., silica, polymers) can create robust, recyclable heterogeneous acid catalysts for reactions such as esterification, alkylation, and condensation. acs.org
Phase-Transfer Catalysis: The sodium salt form, with its combination of a hydrophilic anionic head and a more organophilic benzene ring, could be investigated for its potential in phase-transfer catalysis, facilitating reactions between immiscible reactants.
Catalyst Scaffolding: The defined meta-orientation of the sulfonate groups can be used to precisely position catalytic metal centers. By derivatizing the sulfonate groups or the aromatic ring, complex ligands can be built to chelate metals, leading to catalysts with high selectivity for specific chemical transformations. The synthesis of chiral catalysts from benzenedisulfonimide derivatives is a prime example of this potential. rsc.org
Q & A
Q. What are the optimal synthesis conditions for m-Benzenedisulfonic acid, sodium salt to minimize para-isomer formation?
- Methodological Answer : Synthesis involves sulfonation of benzene or benzenesulfonic acid using 20–30% oleum at 160–210°C. To minimize para-isomer formation, strict temperature control (160–190°C) and shorter reaction times are critical . Mercury catalysts should be avoided, as they favor para-isomer production. Post-synthesis purification via crystallization from concentrated hydrochloric acid or selective salt precipitation (e.g., sodium or calcium salts) can isolate the meta isomer .
Q. How can researchers confirm the purity and structure of synthesized this compound?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify the absence of para-isomer peaks, particularly in aromatic proton regions. High-performance liquid chromatography (HPLC) with a reverse-phase column can separate isomers based on polarity differences. For quantitative purity, ion-exchange chromatography or titration (e.g., acid-base titration for sulfonate groups) is recommended .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., osmotic coefficients) for m-Benzenedisulfonic acid solutions be resolved?
- Methodological Answer : Contradictions arise from ionic interactions in concentrated solutions. Compare data with structurally similar bolaform electrolytes (e.g., ethanedisulfonic acid) using isopiestic vapor pressure measurements or calorimetry . Adjust for charge separation effects: the meta isomer’s sulfonate groups are closer than ethanedisulfonate’s, reducing repulsion in dilute solutions but increasing complexity at >0.4 mol/L concentrations .
Q. What experimental strategies are effective for studying m-Benzenedisulfonic acid’s role as a radical trap in biological systems?
- Methodological Answer : Use electron paramagnetic resonance (EPR) spectroscopy to detect spin-trapped radicals (e.g., superoxide or nitric oxide). Prepare buffered solutions (pH 7.4) with controlled concentrations (0.1–1 mM) of the sodium salt. Validate specificity via competitive inhibition assays with alternative spin traps (e.g., TEMPO) .
Q. How do structural modifications of m-Benzenedisulfonic acid derivatives influence their surfactant properties in aqueous systems?
- Methodological Answer : Compare critical micelle concentrations (CMCs) using surface tension measurements (e.g., pendant drop method). Introduce alkyl chains or electron-withdrawing groups (e.g., nitro) to the benzene ring and assess changes in hydrophobicity via HPLC retention times or partition coefficient (log P) analysis. Reference analogs like sodium dodecylbenzenesulfonate for benchmarking .
Analytical and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Conduct a risk assessment per GHS guidelines, focusing on skin/eye irritation and respiratory hazards. Use fume hoods for powder handling and dilute solutions (>10% w/v) to mitigate exothermic reactions during neutralization. Store in corrosion-resistant containers (e.g., HDPE) away from oxidizing agents .
Q. How can researchers differentiate m-Benzenedisulfonic acid from ortho/para isomers in mixed samples?
- Methodological Answer : Employ X-ray crystallography to resolve crystal packing differences. For liquid samples, use Raman spectroscopy (peak shifts at 1150–1200 cm⁻¹ for sulfonate groups) or ion mobility spectrometry to separate isomers based on drift time differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
